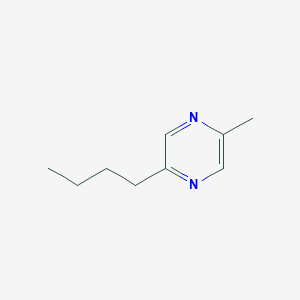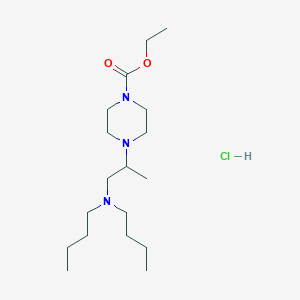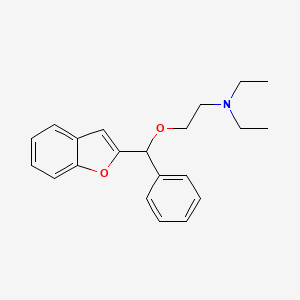
5,8-Dihydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dihydronaphthalen-2-ol is an organic compound with the molecular formula C10H10O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the second position and hydrogenation at the 5th and 8th positions. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,8-Dihydronaphthalen-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-naphthol using a suitable reducing agent. For instance, catalytic hydrogenation of 1-naphthol in the presence of a palladium catalyst can yield this compound . Another method involves the reduction of 1-naphthalenone using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials .
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dihydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully hydrogenated naphthalene derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized products.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Ethers, esters, and other substituted products.
Aplicaciones Científicas De Investigación
5,8-Dihydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,8-Dihydronaphthalen-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical interactions .
Comparación Con Compuestos Similares
Similar Compounds
7,8-Dihydronaphthalen-2-ol: Similar structure but differs in the position of hydrogenation.
1-Naphthol: Lacks hydrogenation at the 5th and 8th positions.
Naphthoquinones: Oxidized derivatives of naphthalene.
Uniqueness
5,8-Dihydronaphthalen-2-ol is unique due to its specific hydrogenation pattern and the presence of a hydroxyl group. This combination of features imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Propiedades
Número CAS |
23950-48-3 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
5,8-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C10H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-2,5-7,11H,3-4H2 |
Clave InChI |
SLDXQJKDITYTDE-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC2=C1C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


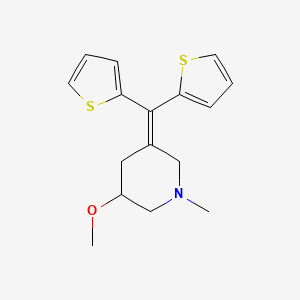
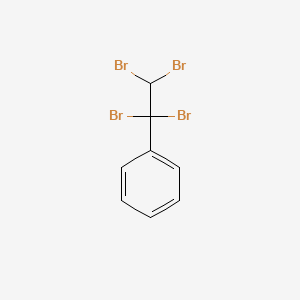
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
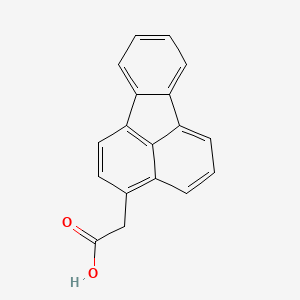

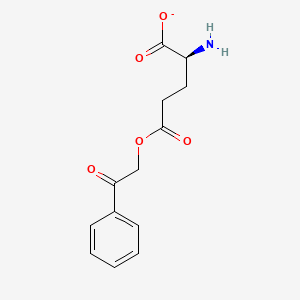

![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
